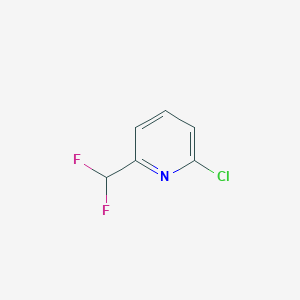

2-Chloro-6-(difluoromethyl)pyridine

Description

2-Chloro-6-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H4ClF2N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted with a chlorine atom and a difluoromethyl group, respectively.

Properties

IUPAC Name |

2-chloro-6-(difluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCFDIGFTIGVNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026587-36-9 | |

| Record name | 2-chloro-6-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Chloro-6-(difluoromethyl)pyridine can be achieved through several methods:

Reaction of Chlorine and Difluoroacetic Acid Ester: One method involves the reaction of chlorine with difluoroacetic acid ester to form a chlorodifluoromethyl compound, which is then reacted with pyridine to yield the target compound.

Reaction of Nitropyridine with Chloromethyl and Ammonia: Another method involves the reaction of nitropyridine with chloromethyl and ammonia to produce the desired compound.

Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity under controlled conditions.

Chemical Reactions Analysis

2-Chloro-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction: The difluoromethyl group can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents in the presence of a palladium catalyst to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-6-(difluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets. In pharmaceuticals, it often acts by inhibiting enzymes or receptors involved in disease pathways. The difluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to improved therapeutic effects .

Comparison with Similar Compounds

2-Chloro-6-(difluoromethyl)pyridine can be compared with other similar compounds, such as:

2-Chloro-3-(difluoromethyl)pyridine: This compound has the difluoromethyl group at the 3-position instead of the 6-position, leading to different reactivity and applications.

2-Chloro-5-(trifluoromethyl)pyridine: The presence of a trifluoromethyl group instead of a difluoromethyl group results in different chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Chloro-6-(difluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H6ClF2N

- Molecular Weight : 189.59 g/mol

The biological activity of this compound is largely attributed to its structural characteristics, particularly the difluoromethyl group and the chlorine atom. These features enhance its reactivity and interaction with biological targets.

Target Interactions

- Agrochemical Applications : The compound is primarily utilized in crop protection, acting as an insecticide and fungicide. Its mode of action involves disrupting pest metabolism and growth pathways, which is typical for many fluorinated pyridine derivatives .

- Pharmaceutical Potential : Investigations suggest that derivatives of this compound may exhibit antimicrobial and anticancer properties. The fluorine atoms are believed to enhance the lipophilicity and bioavailability of the compounds, making them suitable for medicinal applications .

Biological Activity Data

The following table summarizes key research findings related to the biological activity of this compound and its derivatives:

Case Studies

- Agrochemical Efficacy : In one study, various concentrations of this compound were tested against common agricultural pests. Results indicated significant mortality rates, establishing its potential as a biopesticide .

- Antimicrobial Studies : A series of experiments evaluated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The results showed that it possessed moderate antibacterial activity, with further optimization needed to enhance efficacy .

- Pharmaceutical Applications : Research on the compound's anticancer properties revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising avenue for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.